molecular formula C19H22N6 B6453117 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549044-42-8

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6453117
CAS No.: 2549044-42-8
M. Wt: 334.4 g/mol
InChI Key: PHUZMVKMQJTBFV-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a pyrazole ring, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For instance, the piperazine ring is known to participate in a variety of reactions, including Mannich reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, compounds with similar structures have been studied as ligands for alpha1-adrenergic receptors .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its biological activity and potential uses in medicine .

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-4-5-16(2)17(12-15)23-8-10-24(11-9-23)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZMVKMQJTBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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